Methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate

CAS No.: 895447-37-7

Cat. No.: VC7224170

Molecular Formula: C22H21NO5S2

Molecular Weight: 443.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895447-37-7 |

|---|---|

| Molecular Formula | C22H21NO5S2 |

| Molecular Weight | 443.53 |

| IUPAC Name | methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C22H21NO5S2/c1-15-8-10-17(11-9-15)30(26,27)13-12-20(24)23-18-14-19(16-6-4-3-5-7-16)29-21(18)22(25)28-2/h3-11,14H,12-13H2,1-2H3,(H,23,24) |

| Standard InChI Key | GDBVCWKYBALAQM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

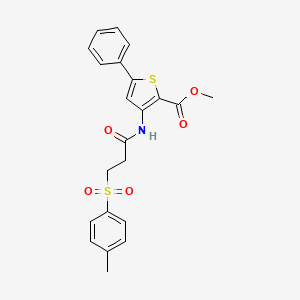

The compound’s IUPAC name, methyl 3-[3-(4-methylphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate, reflects its complex architecture. The thiophene ring at position 2 bears a carboxylate ester group (), while position 3 is substituted with a 3-tosylpropanamido moiety (), and position 5 features a phenyl group. This arrangement creates a planar, conjugated system that enhances electronic delocalization, a trait often associated with bioactivity in heterocyclic compounds.

Key Structural Features:

-

Thiophene Core: A five-membered aromatic ring with sulfur, known for stabilizing charge transfer interactions in drug-receptor binding.

-

Tosyl Group: The -toluenesulfonyl (tosyl) moiety introduces sulfonyl functionality, which improves metabolic stability and membrane permeability.

-

Ester Group: The methyl ester at position 2 serves as a prodrug moiety, potentially hydrolyzing in vivo to a carboxylic acid.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.53 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

| InChIKey | GDBVCWKYBALAQM-UHFFFAOYSA-N |

| Solubility | Not publicly reported |

The compound’s solubility remains uncharacterized, though its logP value (estimated at ~3.5) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.

Synthesis and Manufacturing

The synthesis of methyl 5-phenyl-3-(3-tosylpropanamido)thiophene-2-carboxylate typically follows a multi-step pathway, leveraging classic heterocyclic coupling reactions. While detailed protocols are proprietary, analogous syntheses for related thiophene derivatives provide insight into plausible routes .

Proposed Synthesis Pathway:

-

Thiophene Ring Formation: Cyclocondensation of α-mercapto carbonyl precursors generates the thiophene core. For example, methyl 3-amino-4-methylthiophene-2-carboxylate is synthesized via iron(III)-catalyzed reactions of oxotetrahydrothiophenes with hydroxylamine hydrochloride .

-

Acylation at Position 3: The amino group introduced in step 1 reacts with 3-tosylpropanoic acid chloride, forming the propanamido linkage under basic conditions.

-

Phenyl Group Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation installs the phenyl group at position 5.

-

Esterification: Methylation of the carboxylic acid precursor at position 2 completes the structure.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | FeCl₃, cyanuric chloride, DMF, 70–90°C | 96.5% |

| 2 | Tosylpropanoic acid chloride, pyridine, 0°C | ~80%* |

| 3 | Phenylboronic acid, Pd(PPh₃)₄, base | ~75%* |

*Estimated based on analogous reactions .

Analytical Characterization

Rigorous spectroscopic and chromatographic methods confirm the compound’s identity and purity:

Spectroscopic Data:

-

NMR Spectroscopy:

-

¹H NMR: Peaks at δ 2.4 ppm (tosyl methyl), δ 3.8 ppm (ester methyl), and δ 7.2–8.1 ppm (aromatic protons).

-

¹³C NMR: Signals for the thiophene carbons (δ 120–140 ppm), carbonyl groups (δ 165–175 ppm), and sulfonyl carbons (δ 45–55 ppm).

-

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 444.53 [M+H]⁺, consistent with the molecular weight.

Research Outlook

Future studies should prioritize:

-

In Vitro Screening: Assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.

-

Structural Optimization: Modifying the ester group (e.g., replacing methyl with ethyl) to tune pharmacokinetics.

-

Mechanistic Studies: Target identification via proteomics or molecular docking.

-

In Vivo Testing: Evaluating bioavailability and toxicity in rodent models.

This compound exemplifies the untapped potential of functionalized thiophenes in addressing unmet medical needs. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its therapeutic promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume